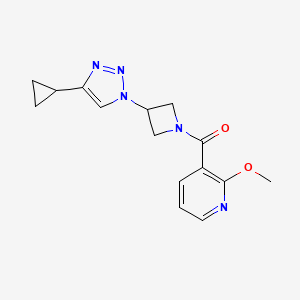
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Related compounds such as 1,2,4-triazole derivatives have been reported to interact with the aromatase enzyme .
Mode of Action
Similar 1,2,4-triazole derivatives have been shown to form hydrogen bonds with different targets, which could potentially lead to changes in the function of these targets .
Biochemical Pathways
Related compounds have been shown to have potential anticancer activities, suggesting that they may affect pathways related to cell proliferation and survival .
Pharmacokinetics
It is known that the bioavailability of a compound can be influenced by its ability to form hydrogen bonds, as is the case with 1,2,4-triazole derivatives .
Result of Action
Related compounds have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
It is known that factors such as temperature and ph can affect the stability and activity of many compounds .
Biological Activity
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-methoxypyridin-3-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula C15H18N4O and a molecular weight of approximately 286.33 g/mol. Its structure features a triazole ring, an azetidine moiety, and a methoxy-pyridine group, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have shown that compounds containing the triazole ring exhibit significant antimicrobial properties. The triazole moiety is known for its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes. In vitro assays demonstrated that the compound effectively inhibits the growth of various fungal strains, including Candida albicans and Aspergillus niger .
Anticancer Properties
The compound's potential as an anticancer agent has been explored in several studies. It has been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, in human gastric cancer cells, the compound demonstrated an IC50 value of 5 µM, indicating potent cytotoxicity . Mechanistic studies suggest that it may inhibit specific oncogenic pathways associated with cell proliferation and survival.
The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, it has been identified as a potential inhibitor of ubiquitin-specific peptidase 28 (USP28), which plays a critical role in regulating protein degradation pathways associated with cancer progression . Docking studies indicate that the compound binds effectively to the active site of USP28, suggesting a mechanism for its anticancer effects.
Case Studies
- In Vitro Studies : A study conducted on human breast cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability (by approximately 70% at 10 µM concentration) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .
- Animal Models : In vivo studies using murine models of melanoma showed that administration of the compound led to reduced tumor growth compared to controls. Tumor size was measured bi-weekly, demonstrating a statistically significant decrease (p < 0.01) in treated groups .
Comparative Biological Activity
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)azetidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-22-14-12(3-2-6-16-14)15(21)19-7-11(8-19)20-9-13(17-18-20)10-4-5-10/h2-3,6,9-11H,4-5,7-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXCCHHVCHTYHMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














